molecular formula C7H5N3O B588694 Imidazo[1,2-b]pyridazine-3-carbaldehyde CAS No. 154578-27-5

Imidazo[1,2-b]pyridazine-3-carbaldehyde

Cat. No.: B588694
CAS No.: 154578-27-5
M. Wt: 147.137
InChI Key: JDKQVARUFORQMC-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a class of organic compounds that are part of the larger group of azoles . They have been attracting substantial interest due to their potential pharmaceutical applications . Imidazo[1,2-b]pyridazine-3-carbaldehyde is a specific compound within this class.


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines involves cyclization and their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can be prepared and functionalized through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Overview of Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a prominent class of heterocyclic nucleus providing various bioactive molecules, including the successful kinase inhibitor ponatinib. This has led to renewed interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their potential therapeutic applications in medicine. The structure-activity relationships (SAR) of this framework have been extensively reviewed, offering guidance for the development of novel compounds with enhanced pharmacokinetic profiles and efficacy (Amanda Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, and pyridazine, have demonstrated remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds, owing to their versatile synthetic intermediates and biological importance, have been utilized in advanced chemistry and drug development investigations, highlighting their significance in organic synthesis and therapeutic applications (Dongli Li et al., 2019).

Imidazo[1,2-a]pyrimidines and Related Compounds in Biological Activities

A comprehensive review covering the synthetic papers of imidazo[1,2-a]pyrimidine and its derivatives from 2000 to 2021 discusses the synthesis of this heterocyclic moiety, its application to biological activities, and secondary applications like corrosion inhibition. This work aims to provide a useful resource for the development and application of imidazo[1,2-a]pyrimidine derivatives in various scientific fields (Rabia Zeynep Kobak & B. Akkurt, 2022).

Synthetic Imidazopyridine-Based Derivatives Against Multi-Drug Resistant Bacterial Infections

Imidazopyridines, as fused heterocycles, show a diverse profile of pharmacological activities and have been extensively reported in the literature. The antibacterial profile and structure-activity relationship (SAR) of various synthesized imidazopyridine (IZP) derivatives have been highlighted, providing a foundation for creating novel, potent antibacterial agents with fewer side effects (Bharat Kumar Reddy Sanapalli et al., 2022).

Future Directions

Imidazo[1,2-b]pyridazines have potential pharmaceutical applications, and there is ongoing research into their synthesis and functionalization . Future research may focus on developing more efficient synthesis methods, exploring their biological activity, and developing them into effective drugs .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKQVARUFORQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665455
Record name Imidazo[1,2-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154578-27-5
Record name Imidazo[1,2-b]pyridazine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154578-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of imidazo[1,2-b]pyridazin-3-ylmethanol (45 mg, 0.3 mmol) and Dess-Martin periodinane (130 mg, 0.3 mmol) in anhydrous DCM (5 mL) were stirred at RT overnight. The reaction mixture was quenched with water (5 mL). The organic layer was separated, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo to afford imidazo[1,2-b]pyridazine-3-carbaldehyde (40 mg, 90.7% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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